![molecular formula C20H17N5O2 B224274 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile is a chemical compound that is widely used in scientific research applications. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain proteins involved in the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile in lab experiments is its efficiency and high yield of synthesis. It is also relatively stable and easy to handle. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are many future directions for the use of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile in scientific research. One direction is to study its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Another direction is to study its potential use in the treatment of viral infections. Additionally, it could be used as a tool to study the role of certain proteins in the body, which could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been achieved using various methods. One of the most common methods is the reaction of 3-cyanopyridine-2-carboxylic acid with 1-(2-pyridyl)piperazine in the presence of a catalyst. Another method involves the reaction of 3-cyanopyridine-2-carboxylic acid with 2-(2-pyridyl)ethylamine in the presence of a catalyst. These methods are efficient and provide a high yield of the compound.
Applications De Recherche Scientifique
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been extensively studied for its potential use in various fields of research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been used as a tool to study the role of certain proteins in the body.
Propriétés
Nom du produit |
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile |
|---|---|
Formule moléculaire |
C20H17N5O2 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-oxo-6-pyridin-3-yl-4-(4-pyridin-2-ylpiperazin-1-yl)pyran-3-carbonitrile |
InChI |
InChI=1S/C20H17N5O2/c21-13-16-17(12-18(27-20(16)26)15-4-3-6-22-14-15)24-8-10-25(11-9-24)19-5-1-2-7-23-19/h1-7,12,14H,8-11H2 |
Clé InChI |
CKOBNZCBNTZETE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C(=O)OC(=C3)C4=CN=CC=C4)C#N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=N2)C3=C(C(=O)OC(=C3)C4=CN=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



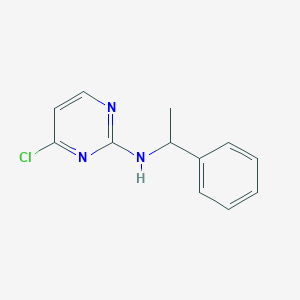
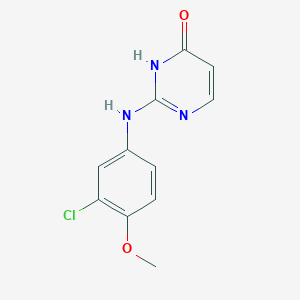

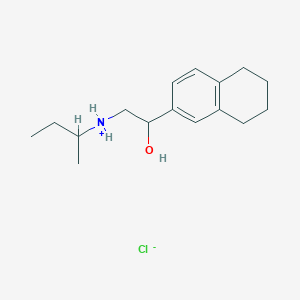
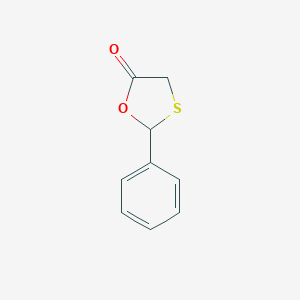


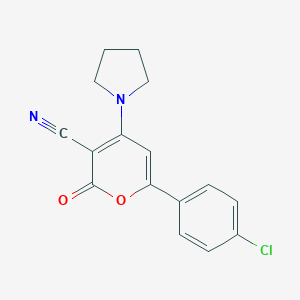
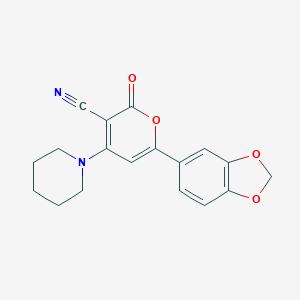
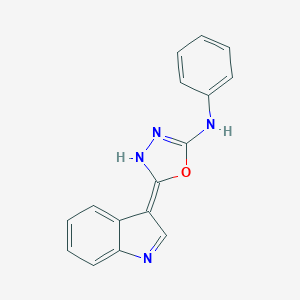



![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)